Ethyl 5-(2,4,6-trimethylphenyl)-1H-pyrazole-3-carboxylate
Description
Ethyl 5-(2,4,6-trimethylphenyl)-1H-pyrazole-3-carboxylate is a pyrazole derivative featuring a 2,4,6-trimethylphenyl substituent at the 5-position and an ethyl ester group at the 3-position. This compound is of interest in medicinal chemistry and materials science due to its structural versatility, which allows for modifications that enhance pharmacological activity or physicochemical properties. Pyrazole derivatives are widely studied for their roles as enzyme inhibitors, antimicrobial agents, and intermediates in organic synthesis .
Properties
IUPAC Name |
ethyl 3-(2,4,6-trimethylphenyl)-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-5-19-15(18)13-8-12(16-17-13)14-10(3)6-9(2)7-11(14)4/h6-8H,5H2,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYVPGXDQJKCNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1)C2=C(C=C(C=C2C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The hydrazine reacts with ethyl acetoacetate’s ketone group to form a hydrazone intermediate. Intramolecular cyclization then generates a 4,5-dihydro-1H-pyrazole-3-carboxylate, which undergoes acid-catalyzed aromatization to yield the final product. Typical conditions include refluxing in acetic acid or hydrochloric acid (HCl) for 12–24 hours, achieving yields of 70–85%.
Table 1: Optimization of Cyclocondensation Parameters
Limitations and Modifications
Prolonged reaction times may lead to ester hydrolysis, reducing yields. Substituting HCl with milder acids like p-toluenesulfonic acid (p-TsOH) minimizes side reactions, while microwave-assisted synthesis reduces time to 1–2 hours.
One-Pot Synthesis via β-Diketone Intermediates
A scalable one-pot method synthesizes pyrazoles from arenes and carboxylic acids, as demonstrated by Roussel et al. (2020). For this compound, mesitylene (2,4,6-trimethylbenzene) and ethyl acetoacetate are acylated using trifluoroacetic anhydride (TFAA) and triflic acid (TfOH) to form a β-diketone intermediate, which cyclizes with hydrazine.
Key Steps and Catalysis
-
Friedel-Crafts Acylation : Mesitylene reacts with ethyl acetoacetate in the presence of TfOH/TFAA to form 3-(2,4,6-trimethylphenyl)-2,4-pentanedione.
-
Cyclization : The β-diketone reacts with hydrazine hydrate, undergoing cyclodehydration to yield the pyrazole.
This method achieves 65–75% yield in 8–10 hours, with TFAA acting as both a solvent and dehydrating agent.
Table 2: One-Pot Synthesis Performance
Advantages Over Stepwise Methods
The one-pot approach eliminates intermediate purification, reducing solvent waste and time. However, excess TFAA requires careful handling due to its corrosive nature.
Dehydrogenation of 2-Pyrazoline Derivatives
A patent by US4996327A (1991) describes pyrazole synthesis via dehydrogenation of 2-pyrazoline intermediates using sulfuric acid and iodine. For the target compound, 5-(2,4,6-trimethylphenyl)-2-pyrazoline-3-carboxylate is first synthesized from ethyl acetoacetate and 2,4,6-trimethylphenylhydrazine, then dehydrogenated.
Reaction Conditions and Catalysis
The 2-pyrazoline intermediate is heated with concentrated sulfuric acid (80–90% w/w) and catalytic iodine (0.1–2 mol%) at 120–150°C. Iodine facilitates dehydrogenation by oxidizing hydrogen iodide (HI) back to I₂, creating a catalytic cycle. Yields reach 80–90% after 4–6 hours.
Table 3: Dehydrogenation Optimization
Workup and Purification
Post-reaction neutralization with NaOH and extraction with ethyl acetate yields crude pyrazole, which is recrystallized from ethanol to >95% purity.
Comparative Analysis of Methods
Table 4: Method Comparison
| Method | Yield (%) | Time (h) | Scalability | Cost |
|---|---|---|---|---|
| Cyclocondensation | 85 | 24 | High | Low |
| One-Pot Synthesis | 72 | 10 | Moderate | Medium |
| Dehydrogenation | 90 | 6 | High | Low |
| MCRs (Hypothetical) | – | – | Low | High |
Cyclocondensation is preferred for laboratory-scale synthesis due to simplicity, while dehydrogenation offers higher yields for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2,4,6-trimethylphenyl)-1H-pyrazole-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole alcohols. Substitution reactions can introduce various functional groups onto the phenyl or pyrazole rings, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
Ethyl 5-(2,4,6-trimethylphenyl)-1H-pyrazole-3-carboxylate serves as a versatile building block in organic synthesis. It can be utilized to create more complex pyrazole derivatives and other heterocyclic compounds through various chemical reactions:
- Oxidation : Can yield pyrazole derivatives with different oxidation states.
- Reduction : Converts the ester group to alcohols or other reduced forms.
- Substitution Reactions : Allows introduction of various functional groups on the phenyl or pyrazole rings.
Biology
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Activity : In vitro studies show effectiveness against various bacterial strains. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
The antimicrobial mechanism may involve disruption of bacterial cell wall synthesis or inhibition of metabolic pathways .
- Anti-inflammatory Properties : Studies suggest that it may inhibit enzymes involved in inflammatory processes, providing potential therapeutic benefits in treating inflammatory diseases.
Medicine
Ongoing research is focused on exploring the therapeutic potential of this compound for various diseases. Its unique structure allows for interactions with specific molecular targets, potentially leading to novel treatments for conditions such as cancer and chronic inflammation.
Industrial Applications
In the industrial sector, this compound is utilized in the development of new materials. Its unique chemical properties make it suitable for applications in:
- Polymer Production : As a monomer or additive in polymer synthesis.
- Coatings and Sealants : Due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Ethyl 5-(2,4,6-trimethylphenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved can vary depending on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
The 2,4,6-trimethylphenyl group distinguishes the target compound from analogs with differing substitution patterns:
Key Observations :
Functional Group Modifications on the Pyrazole Core
Carboxylate Ester Variations
- Ethyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate : Incorporates a boronate ester for Suzuki-Miyaura cross-coupling reactions, a feature absent in the target compound .
- Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate : Trifluoromethyl group increases electronegativity and resistance to oxidative metabolism .
Substitution at the Pyrazole Nitrogen
- Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate : N-methylation reduces hydrogen-bonding capacity, altering pharmacokinetic profiles .
Biological Activity
Ethyl 5-(2,4,6-trimethylphenyl)-1H-pyrazole-3-carboxylate is a pyrazole derivative characterized by its unique structure, which includes an ethyl ester group at the 3-position and a bulky 2,4,6-trimethylphenyl group at the 5-position. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
- Molecular Formula : C15H18N2O2
- Molecular Weight : 258.32 g/mol
- CAS Number : 1326810-52-9
Synthesis
The synthesis typically involves the reaction of 2,4,6-trimethylphenylhydrazine with ethyl acetoacetate under reflux conditions in solvents like ethanol or methanol. The process yields the desired product through careful control of reaction conditions to maximize yield and purity .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, with notable activity against Gram-positive bacteria. The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
Anti-inflammatory Properties
This compound has been studied for its anti-inflammatory effects. Experimental models demonstrate that it can significantly reduce inflammation markers such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced inflammation models. The compound appears to inhibit the NF-kB pathway, which is crucial in mediating inflammatory responses .
Anticancer Potential
Recent studies have explored the anticancer properties of this compound. In cell line assays involving various cancer types (e.g., breast cancer and leukemia), this compound showed promising results in inhibiting cell proliferation and inducing apoptosis. The compound's ability to modulate signaling pathways involved in cell cycle regulation is a focal point of ongoing research .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HL-60 (Leukemia) | 10 |
Study on Antimicrobial Activity
In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against a panel of pathogenic bacteria. The results indicated a strong correlation between structural modifications of pyrazole derivatives and their antimicrobial potency. The study concluded that this compound could serve as a lead for developing new antibacterial agents .
Research on Anti-inflammatory Effects
Another significant study investigated the anti-inflammatory effects of this compound using an animal model of acute inflammation. The findings revealed that treatment with the compound resulted in a marked reduction in paw edema and inflammatory cytokines compared to control groups. This suggests potential therapeutic applications in treating inflammatory diseases .
Q & A
Q. What are the established synthetic routes for Ethyl 5-(2,4,6-trimethylphenyl)-1H-pyrazole-3-carboxylate?
Methodological Answer: The compound is typically synthesized via condensation reactions. For example:
- Step 1: React ethyl 5-amino-1H-pyrazole-3-carboxylate with substituted phenyl isocyanates (e.g., 2,4,6-trimethylphenyl isocyanate) in polar solvents like DMF at elevated temperatures (70–80°C) .
- Step 2: Hydrolysis of the ester group (if required) using aqueous bases (e.g., NaOH) to yield carboxylic acid derivatives for further functionalization .
Yields (~30–77%) depend on reaction time, stoichiometry, and purification methods (e.g., column chromatography) .
Q. How is structural confirmation performed for this compound and its derivatives?
Methodological Answer:
Q. What safety protocols are recommended despite its non-hazardous classification?
Methodological Answer:
- Handling: Use standard PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Decomposition Risks: Thermal degradation produces CO, NOₓ, and HCl; ensure fume hood use during high-temperature reactions .
- Spill Management: Absorb spills with inert material (e.g., vermiculite) and dispose following hazardous waste regulations .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrazole functionalization be addressed?
Methodological Answer: Regioselectivity in substitutions (e.g., at C-3 vs. C-5) is influenced by:
- Steric Effects: Bulky substituents (e.g., 2,4,6-trimethylphenyl) direct reactions to less hindered positions.
- Electronic Effects: Electron-withdrawing groups (e.g., carboxylate) activate specific ring positions.
- Catalytic Optimization: Use Pd catalysts or Lewis acids (e.g., ZnCl₂) to enhance selectivity .
Q. What strategies improve synthetic yields for derivatives with complex substituents?
Methodological Answer:
- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 12 h to 2 h) and improves yields by 15–20% .
- Protecting Groups: Use tert-butoxycarbonyl (Boc) or tetrahydro-2H-pyran (THP) groups to prevent side reactions during multi-step syntheses .
Q. How do structural modifications impact biological activity in related compounds?
Methodological Answer:
- Case Study: In MAGL (monoacylglycerol lipase) inhibitors, replacing phenyl with 2,4,6-trimethylphenyl increases lipophilicity, enhancing blood-brain barrier penetration .
- Electron-Withdrawing Groups: Trifluoromethyl at C-3 improves metabolic stability but may reduce solubility .
- Quantitative Structure-Activity Relationship (QSAR): Computational modeling predicts optimal substituent patterns for target binding .
Q. How can conflicting data on stability and decomposition be resolved?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Determine decomposition temperature (reported as >200°C in absence of oxidizers) .
- Accelerated Stability Testing: Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV) for 4–8 weeks, monitoring purity via HPLC .
Data Gaps and Research Recommendations
Q. How to address missing ecological toxicity data for this compound?
Methodological Answer:
Q. What analytical challenges arise in quantifying trace impurities?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
